Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride
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Overview
Description
Benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene is a complex organic compound. It is a polymer that incorporates benzenemethanaminium chloride with diethenylbenzene and ethenylbenzene. This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene involves a series of polymerization reactions. The primary monomers, benzenemethanaminium chloride, diethenylbenzene, and ethenylbenzene, undergo free radical polymerization. This process typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. The monomers are fed into a reactor where they are polymerized under controlled conditions. The resulting polymer is then purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the development of biosensors and bioassays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene involves its interaction with specific molecular targets. The polymer can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanaminium chloride: A simpler compound without the polymeric structure.
Diethenylbenzene: A monomer used in the synthesis of various polymers.
Uniqueness
The uniqueness of benzenemethanaminium, ar-ethenyl-N,N-dimethyl-N-(phenylmethyl)-, chloride, polymer with diethenylbenzene and ethenylbenzene lies in its polymeric structure, which imparts distinct physical and chemical properties. This polymer exhibits enhanced stability, reactivity, and versatility compared to its monomeric counterparts, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
62862-53-7 |
---|---|
Molecular Formula |
C36H40ClN |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride |
InChI |
InChI=1S/C18H22N.C10H10.C8H8.ClH/c1-4-17-12-8-9-13-18(17)15-19(2,3)14-16-10-6-5-7-11-16;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h4-13H,1,14-15H2,2-3H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 |
InChI Key |
DQHNIGUHPSUSRL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-] |
Related CAS |
62862-53-7 |
Origin of Product |
United States |
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